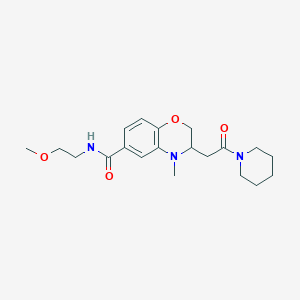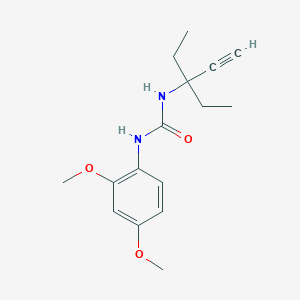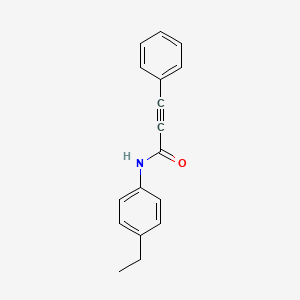![molecular formula C13H16Cl2N2O2 B5319634 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to have a mild sedative effect. In addition, this compound has also been shown to have a positive effect on the immune system, leading to increased resistance to certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide is its high purity and stability, which makes it ideal for use in laboratory experiments. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide. One area of research could be the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. In addition, further research could be conducted on the potential applications of this compound in the field of agriculture, particularly as a pesticide. Finally, more research could be conducted to better understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of 3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide involves the reaction of 3,4-dichloroaniline with morpholine and propionyl chloride in the presence of a suitable catalyst. The reaction proceeds via an amide formation mechanism and yields this compound as the final product. This method of synthesis has been optimized to obtain high yields of pure this compound.
Applications De Recherche Scientifique
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In addition, this compound has also been studied for its potential applications in the field of agriculture as a pesticide.
Propriétés
IUPAC Name |
3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c14-10-2-1-9(7-11(10)15)12-8-17(5-6-19-12)4-3-13(16)18/h1-2,7,12H,3-6,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMHIQDLFETSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCC(=O)N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)

![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)
![5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)

![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)



![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)